3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one
Overview
Description
3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Biological Activity
3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one (CAS No. 56008-20-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C11H15NO
- Molecular Weight : 177.24 g/mol
- Solubility : Varies across different solvents; generally considered soluble in organic solvents .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing indole structures have shown significant inhibitory effects against various bacterial strains. In vitro studies demonstrated that certain analogs possess stronger antibacterial activity compared to standard antibiotics .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through assays such as DPPH and ABTS. Results suggest that it can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
Cytotoxicity
Cytotoxicity assessments against human cancer cell lines (e.g., HeLa and MCF-7) revealed that some derivatives of this compound exhibit IC50 values indicating promising anticancer activity. For example, certain analogs showed IC50 values in the micromolar range, suggesting their potential as anticancer agents .
Synthesis
The synthesis of this compound typically involves multi-step processes starting from simpler indole derivatives or through cyclization reactions involving appropriate precursors. The yield and purity of the synthesized compounds are critical for their biological evaluation .
Case Studies
-
Study on Antimicrobial Efficacy :
- A series of indole derivatives were synthesized and tested against seven microbial strains.
- Results indicated that compounds with halogen substituents exhibited enhanced antibacterial activity compared to the reference drugs.
-
Evaluation of Antioxidant Properties :
- The antioxidant activity was measured using DPPH and ABTS assays.
- Compounds derived from this compound showed higher antioxidant capacity than Vitamin C in specific assays.
-
Cytotoxicity Against Cancer Cell Lines :
- The cytotoxic effects on HeLa and MCF-7 cell lines were assessed.
- Notable IC50 values were recorded for specific derivatives, indicating their potential as therapeutic agents against cancer.
Research Findings Summary Table
Activity Type | Assay Method | Results Summary |
---|---|---|
Antimicrobial | In vitro testing | Strong inhibitory action against multiple strains |
Antioxidant | DPPH/ABTS assays | Higher scavenging activity than Vitamin C |
Cytotoxicity | IC50 measurement | Significant cytotoxicity observed in cancer cells |
Properties
IUPAC Name |
3,6,6-trimethyl-5,7-dihydro-1H-indol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-6-12-8-4-11(2,3)5-9(13)10(7)8/h6,12H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGIWYJKSKEPMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=O)CC(C2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647581 | |
Record name | 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56008-20-9 | |
Record name | 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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